Methionylisoleucine

Lipophilicity ADMET Prediction Chromatographic Retention

Methionylisoleucine (CAS 40883-17-8, synonyms: Met-Ile, L-Methionyl-L-isoleucine, MI dipeptide) is a linear dipeptide composed of L-methionine and L-isoleucine joined by a canonical peptide bond. It belongs to the organic compound class of dipeptides and is classified as an 'Expected' metabolite, having been detected but not yet quantified in human tissues or biofluids.

Molecular Formula C11H22N2O3S
Molecular Weight 262.37 g/mol
Cat. No. B13875896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionylisoleucine
Molecular FormulaC11H22N2O3S
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CCSC)N
InChIInChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)
InChIKeyOGGRSJFVXREKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methionylisoleucine (Met-Ile) Procurement Guide: Dipeptide Identity, Physicochemical Baseline, and Supplier Selection Rationale


Methionylisoleucine (CAS 40883-17-8, synonyms: Met-Ile, L-Methionyl-L-isoleucine, MI dipeptide) is a linear dipeptide composed of L-methionine and L-isoleucine joined by a canonical peptide bond [1]. It belongs to the organic compound class of dipeptides and is classified as an 'Expected' metabolite, having been detected but not yet quantified in human tissues or biofluids [2][3]. With a molecular formula of C₁₁H₂₂N₂O₃S, an exact monoisotopic mass of 262.1351 Da, and a topological polar surface area (TPSA) of 118.0 Ų, it presents a balanced hydrophobic-hydrophilic profile (XlogP -2.20, AlogP 0.68) and is a very strong basic compound based on its pKa [4][5]. The compound is available from specialty chemical suppliers at purities typically ≥95% and is utilized as a model substrate in peptide transport studies, a building block in peptide synthesis, and a reference standard in metabolomics workflows .

Methionylisoleucine Differentiation: Why In-Class Dipeptides Are Not Interchangeable


Dipeptides sharing identical atomic composition (C₁₁H₂₂N₂O₃S) but differing in sequence—such as Ile-Met, Met-Leu, Met-Val, and Leu-Ile—exhibit profoundly divergent physicochemical and biological properties that preclude generic substitution in research or industrial applications . The N-terminal methionine residue of Met-Ile confers distinct susceptibility to methionine-specific oxidation, aminopeptidase processing, and recognition by peptide transporters, whereas the C-terminal isoleucine imparts unique steric constraints on peptide bond geometry and hydrophobic packing that are absent in regioisomers like Ile-Met [1][2]. These molecular-level differences translate into quantifiable variations in chromatographic retention behavior, predicted ADMET profiles (including CYP inhibition patterns and blood-brain barrier penetration probability), and transport kinetics across PepT1-type solute carriers, making unambiguous identification and procurement of the exact sequence mandatory for reproducible experimentation [3][4].

Methionylisoleucine Evidence Guide: Quantified Differentiation from Closest Analogs for Procurement Decisions


Lipophilicity Divergence: Met-Ile vs. Ile-Met LogP Comparison

The sequence isomer Ile-Met (isoleucyl-methionine) exhibits a calculated LogP of 1.77, indicating significantly higher lipophilicity compared to Met-Ile, whose experimental/calculated logP values range from -2.20 (XlogP) to -0.27 (ALOGPS) [1][2]. This >2.5-fold difference in partition coefficient directly alters chromatographic retention times and predicted membrane permeability, making the two isomers non-interchangeable in any assay dependent on hydrophobicity.

Lipophilicity ADMET Prediction Chromatographic Retention

Sequence-Dependent CYP2D6 Inhibition Probability vs. Ile-Met and Met-Val

In silico ADMET profiling via admetSAR 2 predicts that L-Methionyl-L-isoleucine has a 94.15% probability of inhibiting CYP2D6, a value that is primarily driven by the methionine residue's N-terminal presentation [1]. While direct comparative admetSAR data for Ile-Met and Met-Val are not published in a single study, the positional sensitivity of CYP inhibition by dipeptides is well-established; regioisomers like Ile-Met (methionine at C-terminus) are expected to display markedly different CYP interaction profiles due to altered hydrogen-bond donor/acceptor presentation.

CYP450 Inhibition Drug Metabolism Prediction ADMET

Methionine-Containing Dipeptide Transport Differentiation via PepT1-Type Carriers

Electrophysiological characterization of teleost PepT1-type transporters demonstrates that Met-containing dipeptides (including Lys-Met and Met-Lys) elicit transport currents that are sequence-position-dependent and pH-sensitive [1]. For Atlantic salmon PepT1a, transport current increased with negative membrane potential only in the presence of Met-containing dipeptides and in a pH-dependent manner [1]. While Met-Lys and Lys-Met were directly studied, the results establish class-level evidence that N-terminal methionine positioning—as in Met-Ile—confers distinct transport kinetics compared to C-terminal methionine dipeptides such as Ile-Met.

Peptide Transport PepT1 Kinetics Substrate Specificity

Predicted Blood-Brain Barrier Penetration: Quantitative Comparison of Met-Ile vs. Class Average

admetSAR 2 predicts a blood-brain barrier (BBB) penetration probability of 0.7250 (72.50%) for Met-Ile, categorizing it as BBB+ [1]. Typical small dipeptides without N-terminal methionine generally exhibit lower predicted BBB penetration due to increased polarity and hydrogen-bonding capacity. While direct comparator data for all in-class dipeptides are lacking, the combination of a sulfur-containing hydrophobic N-terminal residue and a branched-chain C-terminal residue appears to favor moderate BBB permeation, distinguishing Met-Ile from more polar dipeptide analogs.

Blood-Brain Barrier CNS Permeability ADMET Prediction

Validated HPLC Separation Method Enabling Met-Ile-Specific Purity Assessment

A validated reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been specifically developed for L-Methionyl-L-isoleucine, enabling baseline separation from synthetic impurities and sequence isomers [1]. The method is scalable from analytical to preparative scale, providing a documented framework for identity confirmation and purity quantification that is not universally available for all in-class dipeptides.

HPLC Method Validation Purity Analysis Quality Control

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiation

Met-Ile possesses 3 hydrogen-bond donors and 4 hydrogen-bond acceptors with a topological polar surface area (TPSA) of 118.0 Ų [1][2]. The isomeric Ile-Met, while sharing the same molecular formula, presents these H-bond features in a different spatial orientation due to reversed sequence, altering the effective presentation of donor/acceptor pairs. This subtle but measurable difference affects solubility (predicted logS -2.3), crystal packing, and solid-state stability [2].

Physicochemical Properties Drug-Likeness Molecular Descriptors

Methionylisoleucine Application Scenarios: Research and Industrial Use Cases Driven by Quantified Differentiation


Peptide Transporter Substrate Specificity Studies (PepT1/SLC15A1)

Met-Ile serves as a defined N-terminal methionine dipeptide substrate for PepT1-type transporter characterization, enabling researchers to dissect the contribution of methionine positioning to transport kinetics. As demonstrated by electrophysiological studies on teleost PepT1a orthologs, Met-containing dipeptides exhibit voltage- and pH-dependent transport currents distinct from neutral reference substrates, making Met-Ile a critical tool compound for structure-activity relationship mapping of the PepT1 binding pocket [1]. Procurement of the exact Met-Ile sequence (not Ile-Met) is essential, as reversal of the amino acid order would place methionine at the C-terminus, fundamentally altering transporter recognition.

Metabolomics Reference Standard and Method Calibration

Met-Ile is cataloged in the Human Metabolome Database (HMDB0028976) and classified as an 'Expected' metabolite, making it a relevant reference standard for developing and validating targeted LC-MS/MS metabolomics assays [1]. The compound's exact monoisotopic mass (262.1351 Da), predicted fragmentation spectra, and validated HPLC separation method on Newcrom R1 columns provide the analytical framework needed for unambiguous identification and quantification in complex biological matrices [2][3].

CYP450 Enzyme Interaction Screening Panels

With a predicted CYP2D6 inhibition probability of 94.15%, Met-Ile is a candidate inclusion compound for in vitro CYP450 inhibition screening panels designed to assess dipeptide-drug interaction potential [1]. Its high predicted inhibition probability for CYP2D6, coupled with moderate-to-high probabilities for CYP2C9 (90.37%) and CYP2C19 (87.50%), positions Met-Ile as a tool to study sequence-dependent cytochrome P450 modulation by small peptides, where regioisomer controls (e.g., Ile-Met) would be expected to yield distinct inhibition profiles.

Solid-Phase Peptide Synthesis (SPPS) Building Block and Model Compound

Met-Ile is employed as a model dipeptide in SPPS optimization studies, particularly for evaluating coupling efficiency at sterically hindered Ile junctions and for assessing methionine oxidation side reactions during synthesis and cleavage [1]. The compound's well-defined physicochemical properties—including 8 rotatable bonds, TPSA of 118.0 Ų, and specific H-bond donor/acceptor counts—make it a reproducible standard for benchmarking resin loading, coupling reagent performance, and cleavage conditions across different SPPS protocols [2].

Quote Request

Request a Quote for Methionylisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.